

Physicochemical properties of 4-Cyclopropylthiazol-2-amine

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Compound of Interest

Compound Name: 4-Cyclopropylthiazol-2-amine

Cat. No.: B1348598

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An In-depth Technical Guide to the Physicochemical Properties of **4-Cyclopropylthiazol-2-amine**

Introduction

4-Cyclopropylthiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 4-position and an amine group at the 2-position.^[1] The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and bioactive molecules.^{[2][3]} The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of **4-Cyclopropylthiazol-2-amine**, intended for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The unique arrangement of the aromatic thiazole ring, the reactive amine group, and the conformationally constrained cyclopropyl group defines the chemical behavior and biological potential of this molecule.

Chemical Structure

The structure of **4-Cyclopropylthiazol-2-amine** is depicted below. The five-membered thiazole ring provides a planar, aromatic core, while the cyclopropyl group introduces a three-dimensional feature.

Caption: 2D structure of **4-Cyclopropylthiazol-2-amine**.

Chemical Identifiers

A summary of the key identifiers for **4-Cyclopropylthiazol-2-amine** is presented in the table below.

Identifier	Value	Reference
IUPAC Name	4-cyclopropyl-1,3-thiazol-2-amine	[1]
CAS Number	324579-90-0	[1] [4] [5]
Molecular Formula	C ₆ H ₈ N ₂ S	[1] [5]
Molecular Weight	140.21 g/mol	[1]
Canonical SMILES	C1CC1C2=CSC(=N2)N	[1]
InChI Key	FGPNVCRMNYEMEP-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for **4-Cyclopropylthiazol-2-amine** is limited, properties can be inferred from its structural components and data from analogous compounds.

Property	Value / Prediction	Discussion	Reference
Appearance	Solid (predicted)	Small molecule amines and thiazoles are typically solids at room temperature.	
Melting Point	Not available	Expected to be a solid with a defined melting point, typical for crystalline organic compounds.	
Boiling Point	Not available	Likely high due to hydrogen bonding capabilities of the amine group.	
Solubility	Soluble in DMSO	A vendor reports solubility in DMSO. ^[6] Solubility in aqueous media is expected to be pH-dependent due to the basic amine group.	[6]
pKa	~5.0 - 6.0 (predicted)	The 2-amino group on a thiazole ring is typically weakly basic. The exact pKa influences the ionization state at physiological pH (7.4), which is crucial for receptor interaction and membrane permeability.	[7]
logP	~1.5 - 2.5 (predicted)	The cyclopropyl group increases lipophilicity	[8]

compared to a methyl or ethyl group. A moderate logP is often desirable for oral drug candidates to balance solubility and permeability.

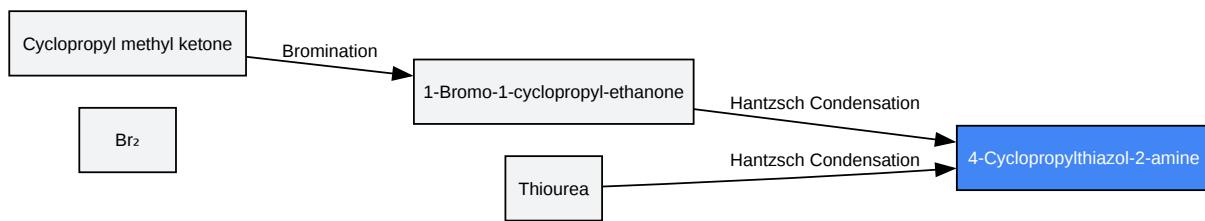
Storage	2-8 °C	Recommended storage condition to ensure chemical stability. ^[5]
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Synthesis and Purification

The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α -haloketone with a thiourea or thioamide.

Proposed Synthetic Pathway

For **4-Cyclopropylthiazol-2-amine**, the synthesis would logically proceed by reacting 1-bromo-1-cyclopropyl-ethanone with thiourea. The α -haloketone can be prepared by the bromination of cyclopropyl methyl ketone.



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Caption: Proposed Hantzsch synthesis pathway.

General Experimental Protocol: Hantzsch Synthesis

- Reaction Setup: To a solution of thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-bromo-1-cyclopropyl-ethanone (1.0 equivalent).
- Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine product.
- Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality: The Hantzsch synthesis is a robust and widely used method for creating the thiazole ring. The mechanism involves an initial nucleophilic attack by the sulfur of thiourea on the α -carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[2]

Analytical Characterization

Confirming the identity and purity of synthesized **4-Cyclopropylthiazol-2-amine** requires a suite of analytical techniques.

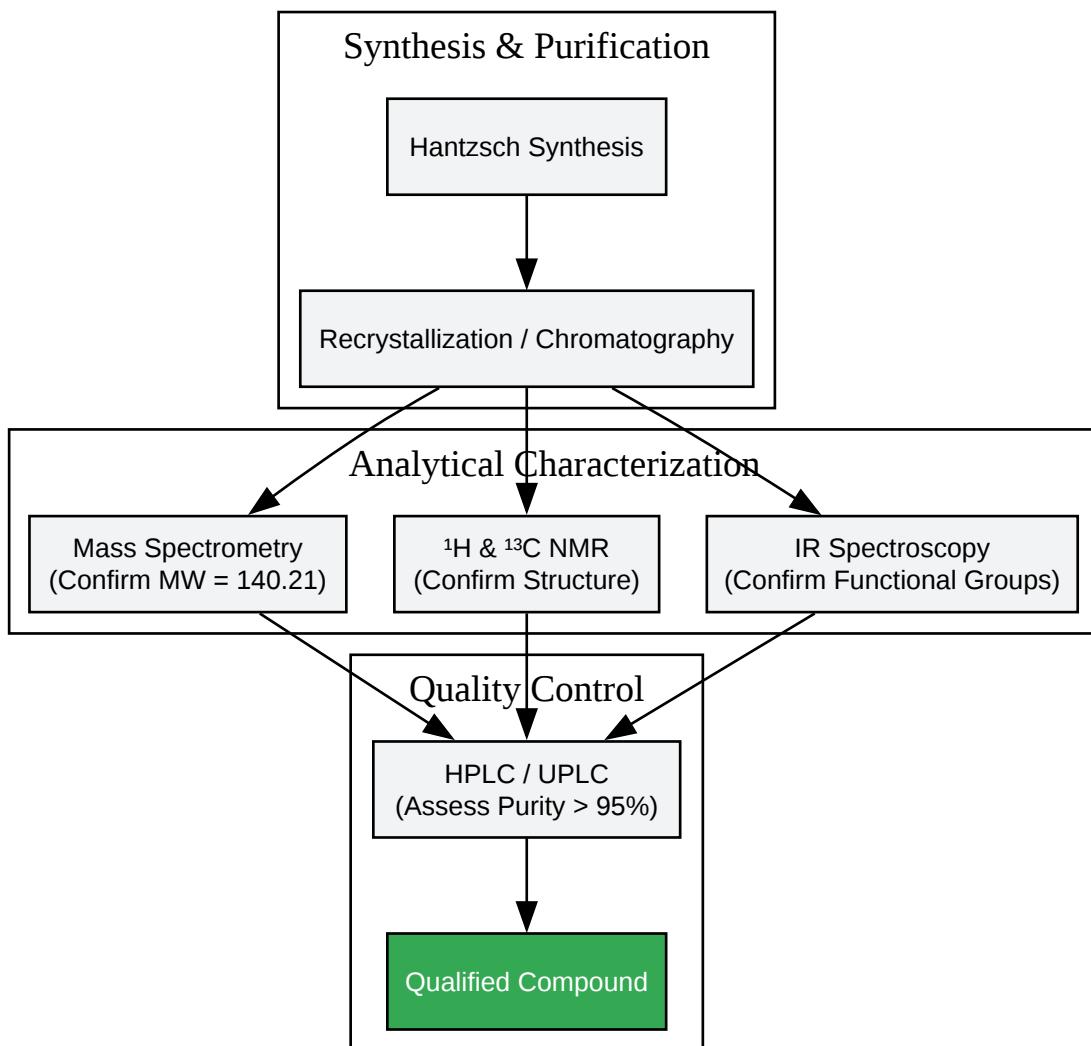
Spectroscopic Properties (Predicted)

- ^1H NMR Spectroscopy:
 - Cyclopropyl Protons: A complex multiplet in the upfield region (~0.6-1.2 ppm).
 - Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (~6.5-7.0 ppm).
 - Amine Protons: A broad singlet for the $-\text{NH}_2$ protons (~5.0-7.0 ppm, chemical shift can vary with solvent and concentration).[9][10]

- IR Spectroscopy:
 - N-H Stretching: Two characteristic sharp peaks for a primary amine in the 3300-3500 cm^{-1} region.[11][12][13]
 - C=N Stretching: A strong absorption around 1620-1650 cm^{-1} from the thiazole ring.
 - Aromatic C-H Stretching: A peak just above 3000 cm^{-1} .
 - Aliphatic C-H Stretching: Peaks just below 3000 cm^{-1} for the cyclopropyl group.
- Mass Spectrometry:
 - The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M^+) peak at $\text{m/z} = 140$.

Analytical Workflow

The following diagram outlines a standard workflow for the characterization and quality control of a synthesized batch of the target compound.



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Caption: Analytical workflow for compound validation.

Biological Significance and Potential Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.^{[3][14]} Derivatives have been investigated as:

- Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including kinase inhibition and disruption of microtubule dynamics.^{[1][14][15]} Dasatinib, a clinically used leukemia drug, features this core structure.
^[14]

- Antimicrobial Agents: The thiazole ring is present in several antimicrobial compounds, and new derivatives are continuously explored as potential antibiotics to combat resistant strains.
[\[1\]](#)
- Enzyme Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can act as key binding elements (pharmacophores) for interaction with enzyme active sites.[\[1\]](#)
- Anti-inflammatory Agents: Some thiazole derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of enzymes like COX and LOX.[\[16\]](#)

The presence of the cyclopropyl group on **4-Cyclopropylthiazol-2-amine** makes it an attractive candidate for screening in these therapeutic areas, as this group can enhance binding affinity and improve metabolic stability compared to simple alkyl substituents.

Safety and Handling

As with any research chemical, **4-Cyclopropylthiazol-2-amine** must be handled by technically qualified individuals in a laboratory setting.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Recommended Precautions:
 - Handle in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and direct contact with skin and eyes.

- Store in a tightly sealed container in a cool, dry place.[5]

This compound is intended for research and development use only and is not for human, veterinary, or cosmetic applications.[17]

Conclusion

4-Cyclopropylthiazol-2-amine is a valuable building block for medicinal chemistry, combining the biologically active 2-aminothiazole core with a metabolically robust cyclopropyl group. Its physicochemical properties make it a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the potential of this compelling molecule.

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